molecular formula C8H8BrIO B1392948 4-Bromo-2-ethoxy-1-iodobenzene CAS No. 943742-29-8

4-Bromo-2-ethoxy-1-iodobenzene

Cat. No.: B1392948
CAS No.: 943742-29-8
M. Wt: 326.96 g/mol
InChI Key: PVWXWVPXFCPJNO-UHFFFAOYSA-N
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Description

4-Bromo-2-ethoxy-1-iodobenzene is an organic compound with the molecular formula C8H8BrIO. It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and ethoxy groups. This compound is of interest in organic synthesis and various chemical research applications due to its unique reactivity and functional groups.

Scientific Research Applications

4-Bromo-2-ethoxy-1-iodobenzene is utilized in various scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethoxy-1-iodobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-ethoxy-1-iodobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by bromination and iodination reactions. These processes are optimized for high yield and purity, often using advanced catalytic systems and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethoxy-1-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound with the ethoxy group retained on the benzene ring .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-ethyl-1-iodobenzene: Similar structure but with an ethyl group instead of an ethoxy group.

    2-Bromo-4-iodoanisole: Contains a methoxy group instead of an ethoxy group.

Uniqueness

4-Bromo-2-ethoxy-1-iodobenzene is unique due to the presence of both bromine and iodine substituents, which provide distinct reactivity patterns in substitution and coupling reactions. The ethoxy group also influences the electronic properties of the benzene ring, making it a valuable compound in various synthetic applications .

Properties

IUPAC Name

4-bromo-2-ethoxy-1-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrIO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWXWVPXFCPJNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 62B (2.5 g, 1.2 mmol) in acetonitrile (30 mL) at 0° C. was added dropwise a solution of iodine (6 g, 2.4 mmol), and t-BuONO (1.44 g, 1.4 mmol) in acetonitrile (100 mL) over 30 min and stirred 1.5 h. The mixture was quenched with aqueous Na2SO3 while maintaining the temperature <10° C. After stirring 1 h the mixture was extracted with hexane (3×100 mL). The combined organics were dried (MgSO4) before concentrating in vacuo and the residue was purified by flash chromatography (0-5% EtOAc/Hexane) to afford 62C (2 g, 53%) as an oil. 1H NMR (400 MHz, CDCl3) δ ppm 1.47 (t, J=7.03 Hz, 4 H) 4.06 (q, J=7.03 Hz, 2 H) 6.83 (dd, J=8.35, 1.76 Hz, 1 H) 6.90 (d, J=2.20 Hz, 1 H) 7.59 (d, J=8.35 Hz, 1 H).
Name
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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